1-Hydroxy-1,3-propanedisulfonic acid
Overview
Description
1-Hydroxy-1,3-propanedisulfonic acid is a chemical compound with the molecular formula C3H9NaO7S2. It is known for its strong acidic properties and high solubility in water. This compound is used in various industrial and scientific applications due to its unique chemical structure and reactivity.
Preparation Methods
1-Hydroxy-1,3-propanedisulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with an aqueous solution of bisulfite in the presence of oxygen at boiling temperature . This method yields salts of this compound. Industrial production often involves the use of neutral or slightly alkaline sulfite solutions and finely divided oxygen or oxygen-containing gases, such as air, or oxidizing agents like peroxides .
Chemical Reactions Analysis
1-Hydroxy-1,3-propanedisulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, peroxides, and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce various sulfonate esters.
Scientific Research Applications
1-Hydroxy-1,3-propanedisulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst or reagent in organic synthesis reactions, such as esterification, etherification, and alkylation . Its strong acidic properties make it an effective pH regulator or buffer in certain chemical processes. In biology and medicine, it is used in the production of specialty chemicals, such as surfactants and detergents, due to its excellent water solubility and surface activity .
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-propanedisulfonic acid involves its strong acidic properties, which facilitate various chemical reactions. The sulfonic acid groups in the compound act as strong acid catalysts, promoting reactions such as esterification and alkylation . The molecular targets and pathways involved in these reactions depend on the specific application and conditions used.
Comparison with Similar Compounds
1-Hydroxy-1,3-propanedisulfonic acid can be compared with other similar compounds, such as 3-Hydroxy-1-propanesulfonic acid and 1,3-Propanedisulfonic acid . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, 3-Hydroxy-1-propanesulfonic acid is often used as a reagent in organic synthesis, while 1,3-Propanedisulfonic acid is evaluated as a protector of renal function in AA amyloidosis .
Properties
IUPAC Name |
1-hydroxypropane-1,3-disulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O7S2/c4-3(12(8,9)10)1-2-11(5,6)7/h3-4H,1-2H2,(H,5,6,7)(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEHYGDNXTWNDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35850-94-3 | |
Record name | 1-Hydroxy-1,3-propanedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.